
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group. This compound is of interest due to its potential pharmacological activities and its role in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . This reaction yields 2-(pyrrolidin-1-yl)pyrimidines, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine involves its interaction with specific molecular targets. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . These interactions can inhibit a wide range of enzymes and affect various cellular pathways, leading to its pharmacological effects.
相似化合物的比较
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrimidine and pyrrolidine structure but lacks the trimethylpentan-2-amine moiety.
2,4,6-Trimethyl-N-(4-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)phenylsulfonamido)acetic acid: Contains a similar pyrimidine ring but with different substituents.
Uniqueness
2,4,4-Trimethyl-N-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)methyl)pentan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.
属性
分子式 |
C17H30N4 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
2,4,4-trimethyl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C17H30N4/c1-16(2,3)13-17(4,5)20-12-14-10-18-15(19-11-14)21-8-6-7-9-21/h10-11,20H,6-9,12-13H2,1-5H3 |
InChI 键 |
WIBXGTMEZANHBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)NCC1=CN=C(N=C1)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



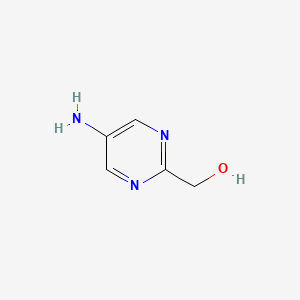
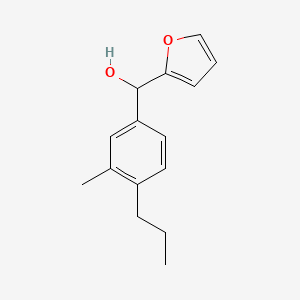

![1-(3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B11809527.png)
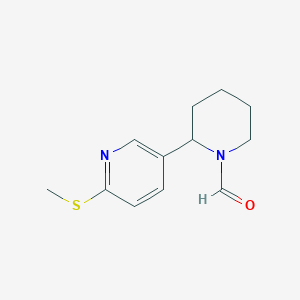
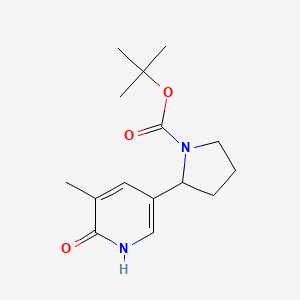
![4-Hydroxy-2-methyl-4,4a,5,6-tetrahydrofuro[2,3-f]indolizin-7(9H)-one](/img/structure/B11809543.png)

![4,6-Dimethylbenzo[d]isoxazol-3-ol](/img/structure/B11809559.png)
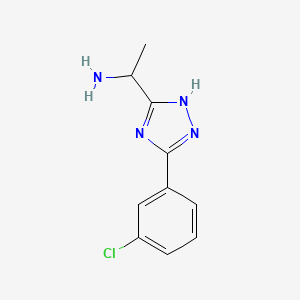
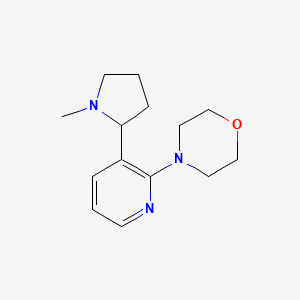
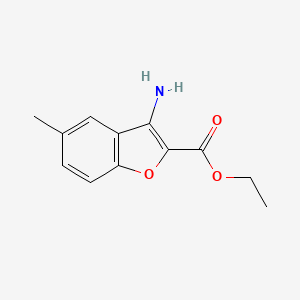
![3-(4-Isopropylbenzyl)-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809604.png)
